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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromopicrin (tribromonitromethane) is a dense, colorless to pale yellow oily liquid with the

chemical formula CBr₃NO₂. Historically recognized for its potent biocidal properties, its

application in organic synthesis has been less explored compared to other halogenated

nitroalkanes. However, its unique chemical structure, possessing both a nitro group and three

bromine atoms on a single carbon, presents interesting possibilities for its use as a synthon in

the construction of complex organic molecules. This document provides an overview of the

known synthetic applications of bromopicrin, including detailed protocols for its preparation

and classical reactions, alongside critical safety information. While modern applications in

complex organic synthesis are not extensively documented in publicly available literature, the

foundational reactions presented here may serve as a basis for further exploration and

methods development.

Safety Precautions
Bromopicrin is a hazardous chemical and must be handled with extreme caution in a well-

ventilated fume hood. It is a strong irritant to the skin, eyes, and respiratory system.[1] It is also

explosive when heated rapidly and incompatible with oxidizing agents.[1]

Personal Protective Equipment (PPE):
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Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

Eye Protection: Chemical safety goggles and a face shield are mandatory.

Lab Coat: A flame-retardant lab coat should be worn.

Respiratory Protection: In case of insufficient ventilation, a suitable respirator must be used.

Handling and Storage:

Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1]

Keep container tightly closed.[1]

Protect from light.[1]

Application Notes
Preparation of Bromopicrin
Bromopicrin can be synthesized by the bromination of nitromethane. A high-yield process

involves the reaction of nitromethane with bromine in the presence of an aqueous alkaline

substance.[2][3] The reaction is typically exothermic and proceeds rapidly.

Reaction Scheme: CH₃NO₂ + 3Br₂ + 3NaOH → CBr₃NO₂ + 3NaBr + 3H₂O

Key Parameters:

Reactants: Nitromethane, Bromine, Sodium Hydroxide (or other alkaline substance).

Solvent: Typically water, avoiding organic solvents.[3]

Temperature: The reaction temperature is a critical parameter for controlling selectivity.[3]

Yield: High yields of 96-99% have been reported with high purity.[3]

Classical Reactions of Bromopicrin with Nucleophiles
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Historically, the reactivity of bromopicrin with nucleophiles has been investigated. These

reactions demonstrate its ability to act as an electrophile and a source of a dinitromethane

precursor.

Bromopicrin reacts with a cooled solution of potassium hydroxide to produce δ-dipotassium

tetranitroethane. This reaction proceeds through a series of steps where the bromopicrin
molecule undergoes decomposition and rearrangement.

Reaction Scheme (Simplified): 2 CBr₃NO₂ + 8 KOH → K₂[C₂(NO₂)₄] + 6 KBr + 4 H₂O

A similar reaction occurs with aqueous alcoholic potassium cyanide, also yielding δ-

dipotassium tetranitroethane along with potassium bromide and cyanogen bromide.

Experimental Protocols
Protocol 1: Preparation of Bromopicrin from
Nitromethane
This protocol is based on the principles described in patented procedures.[2][3]

Materials:

Nitromethane (CH₃NO₂)

Bromine (Br₂)

Sodium Hydroxide (NaOH)

Water

Ice bath

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and

thermometer.

Procedure:

In a three-necked round-bottom flask, prepare a mixture of nitromethane and water.
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Cool the mixture in an ice bath to 0-5 °C.

Slowly add bromine to the stirred mixture while maintaining the temperature below 10 °C.

Prepare a separate aqueous solution of sodium hydroxide.

Add the sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel.

The addition should be controlled to keep the temperature below 15 °C. The reaction is

exothermic.

After the addition is complete, continue stirring the mixture at room temperature for 1-2

hours.

The reaction mixture will separate into two phases. The lower, oily layer is the crude

bromopicrin.

Separate the lower organic layer using a separatory funnel.

Wash the organic layer with water, followed by a dilute solution of sodium bisulfite (to remove

any unreacted bromine), and finally with water again.

Dry the bromopicrin over anhydrous magnesium sulfate and filter. The product can be

further purified by vacuum distillation if necessary, although this should be done with extreme

caution due to the explosive nature of bromopicrin upon heating.[2]

Quantitative Data:

Reactant Ratio
(Molar)

Reaction
Temperature
(°C)

Reported Yield
(%)

Purity (%) Reference

CH₃NO₂ : Br₂ :

NaOH (1 : 3 : 3)
0 - 15 92 - 98 >99 [2]

Not specified Not specified 96 - 99 Not specified [3]
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Protocol 2: Synthesis of δ-Dipotassium Tetranitroethane
from Bromopicrin
This protocol is adapted from early 20th-century literature.

Materials:

Bromopicrin (CBr₃NO₂)

Potassium Hydroxide (KOH)

Water

Ethanol

Ice bath

Beaker or flask

Procedure:

Prepare a concentrated solution of potassium hydroxide in water (e.g., 1:1 KOH:H₂O by

weight).

Cool the potassium hydroxide solution in an ice bath.

Slowly and in small portions, add bromopicrin to the cooled and stirred potassium

hydroxide solution. A yellow precipitate should form.

After the addition is complete, continue stirring for a short period in the ice bath.

Filter the yellow precipitate and wash it with cold ethanol.

The crude product can be recrystallized from hot water or aqueous ethanol to yield pure δ-

dipotassium tetranitroethane.

Diagrams
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Caption: Workflow for the synthesis of bromopicrin.

Caption: Reaction of bromopicrin with potassium hydroxide.

Conclusion
Bromopicrin is a versatile reagent whose full potential in modern organic synthesis remains to

be unlocked. The protocols provided herein for its preparation and classical reactions offer a

starting point for researchers interested in exploring its chemistry. Due to its hazardous nature,

all work with bromopicrin must be conducted with strict adherence to safety protocols. Further

research into its reactions with various organic substrates could reveal novel synthetic

transformations and applications in the development of new pharmaceuticals and

agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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